molecular formula C11H13NS B12984876 4-(Tert-butyl)benzo[d]thiazole

4-(Tert-butyl)benzo[d]thiazole

Cat. No.: B12984876
M. Wt: 191.29 g/mol
InChI Key: BCQYBIYRTAUUNJ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)benzo[d]thiazole is an organic compound belonging to the thiazole family, characterized by a benzene ring fused to a thiazole ring with a tert-butyl group attached at the fourth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-tert-butylphenyl isothiocyanate with a suitable amine or thiol under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Tert-butyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen’s metabolic pathways.

Comparison with Similar Compounds

    Benzothiazole: Lacks the tert-butyl group, leading to different chemical and biological properties.

    2-Methylbenzothiazole: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

    4-Bromo-6-tert-butylbenzo[d]thiazole:

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

4-tert-butyl-1,3-benzothiazole

InChI

InChI=1S/C11H13NS/c1-11(2,3)8-5-4-6-9-10(8)12-7-13-9/h4-7H,1-3H3

InChI Key

BCQYBIYRTAUUNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)SC=N2

Origin of Product

United States

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